1-(3-Nitro-4-piperazin-1-ylphenyl)ethanone dihydrochloride
Overview
Description
1-(3-Nitro-4-piperazin-1-ylphenyl)ethanone dihydrochloride is a chemical compound with the molecular formula C12H17Cl2N3O3 and a molecular weight of 322.18768 . This compound is known for its unique structure, which includes a nitro group, a piperazine ring, and an ethanone moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(3-Nitro-4-piperazin-1-ylphenyl)ethanone dihydrochloride typically involves the nitration of a suitable precursor followed by the introduction of the piperazine ring. The reaction conditions often include the use of strong acids and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale nitration and subsequent purification steps to achieve high purity .
Chemical Reactions Analysis
1-(3-Nitro-4-piperazin-1-ylphenyl)ethanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Scientific Research Applications
1-(3-Nitro-4-piperazin-1-ylphenyl)ethanone dihydrochloride is utilized in several scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Nitro-4-piperazin-1-ylphenyl)ethanone dihydrochloride involves its interaction with specific molecular targets. The nitro group and piperazine ring play crucial roles in its activity, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-(3-Nitro-4-piperazin-1-ylphenyl)ethanone dihydrochloride can be compared with other similar compounds, such as:
1-(3-Nitro-4-piperazin-1-ylphenyl)ethanone: Lacks the dihydrochloride component.
1-(3-Nitro-4-piperazin-1-ylphenyl)propanone: Has a different alkyl chain length.
1-(3-Nitro-4-piperazin-1-ylphenyl)butanone: Contains a longer alkyl chain. These comparisons highlight the uniqueness of this compound in terms of its chemical structure and properties.
Properties
IUPAC Name |
1-(3-nitro-4-piperazin-1-ylphenyl)ethanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3.2ClH/c1-9(16)10-2-3-11(12(8-10)15(17)18)14-6-4-13-5-7-14;;/h2-3,8,13H,4-7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIFBHKXXRSMIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-].Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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